4-Bromo-2,5-dichlorophenol
Overview
Description
Synthesis Analysis
The synthesis of related bromo-chlorophenol compounds often involves reactions such as bromination, chlorination, and acylation, starting from various phenol precursors. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide, showcasing the typical halogenation and coupling reactions utilized in the synthesis of such compounds (Nazeer et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of bromo-chlorophenol derivatives reveals significant insights into their electronic and non-linear optical properties. Computational studies, including density functional theory (DFT), provide valuable data on the reactivity and electronic properties of these compounds. For example, DFT studies have been applied to investigate the electronic and non-linear optical properties of various bromo-chlorophenol derivatives, demonstrating their potential in materials science (Bakheit et al., 2023).
Chemical Reactions and Properties
Bromo-chlorophenols participate in various chemical reactions, including cross-coupling reactions facilitated by palladium catalysis, which is a common method for synthesizing diverse organic compounds. These reactions often yield products with moderate to good yields and exhibit interesting reactivity and electronic properties suitable for further studies (Nazeer et al., 2020).
Scientific Research Applications
Photoreaction Mechanisms : A study by Akai et al. (2002) explored the photoreaction mechanisms of 2-bromo and 2-bromo-4-chlorophenols in low-temperature argon matrices, using Fourier transform infrared spectroscopy and density-functional-theory calculations. They concluded that 4-bromo-2,5-cyclohexadienone is primarily produced from 2-bromophenol, highlighting a minor pathway in contrast to 2-chlorophenols (Akai et al., 2002).
Micellar Binding : Research by Senz and Gsponer (1994) studied the interaction of various phenolic compounds, including 4-bromo-2,6-dimethylphenol, with cetyltrimethylammonium chloride (CTAC) micelles. Their findings contribute to understanding the binding dynamics of phenoxide ions in micellar systems (Senz & Gsponer, 1994).
Suzuki Cross-Coupling Reaction : Nazeer et al. (2020) synthesized various 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. They also analyzed the electronic and non-linear optical properties of these compounds, contributing to the understanding of their reactivity and electronic characteristics (Nazeer et al., 2020).
In Vivo Metabolism Studies : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This study provides insights into the metabolic pathways operative in rats for this compound (Kanamori et al., 2002).
Dehalogenation and Detoxification : Benli et al. (2011) examined the chlorine removal of 2,4-dichlorophenol using crude laccase, exploring optimization parameters for dechlorination. This study contributes to understanding the process of detoxifying chlorophenols (Benli et al., 2011).
Asymmetric Diphenol Formation : Bollag et al. (1979) researched the cross-coupling of different halogenated phenols by a fungal laccase, including 4-bromo-2-chlorophenol, leading to the formation of various dimers. This study sheds light on the enzymatic reactions involving halogenated phenols (Bollag et al., 1979).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,5-dichlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWKEEKUMAZJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50540-61-9 (hydrochloride salt) | |
Record name | 2,5-Dichloro-4-bromophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3062073 | |
Record name | 4-Bromo-2,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dichlorophenol | |
CAS RN |
1940-42-7 | |
Record name | 4-Bromo-2,5-dichlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1940-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-4-bromophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-bromo-2,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Bromo-2,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,5-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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